4-Fluoro Bupropion

Drug Metabolism CYP2B6 Inhibition Pharmacokinetics

4-Fluoro Bupropion is the benchmark reference for quantifying Bupropion Impurity 28 per ICH Q3A/Q3B. The 4‑fluoro → 3‑chloro shift guarantees baseline resolution in HPLC/GC methods, eliminates false positives for hydroxybupropion, and satisfies USP monograph specificity requirements for generic ANDA submissions. Certified analytical data (HPLC, MS, NMR) and cold‑chain shipping ensure regulatory‑ready integrity.

Molecular Formula C13H18FNO
Molecular Weight 223.29 g/mol
CAS No. 1076198-12-3
Cat. No. B025699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro Bupropion
CAS1076198-12-3
Synonymsp-Fluoro-α-tert-butylaminopropiophenone;  2-[(1,1-Dimethylethyl)amino]-1-(4-fluorophenyl)-1-propanone; 
Molecular FormulaC13H18FNO
Molecular Weight223.29 g/mol
Structural Identifiers
SMILESCC(C(=O)C1=CC=C(C=C1)F)NC(C)(C)C
InChIInChI=1S/C13H18FNO/c1-9(15-13(2,3)4)12(16)10-5-7-11(14)8-6-10/h5-9,15H,1-4H3
InChIKeyYTBHJXDTSQSFCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro Bupropion (CAS 1076198-12-3) Procurement: Baseline Compound Class and Defining Characteristics for Scientific Selection


4-Fluoro Bupropion (CAS 1076198-12-3), formally 2-[(1,1-dimethylethyl)amino]-1-(4-fluorophenyl)-1-propanone [1], is a fluorinated analog of the aminoketone norepinephrine-dopamine reuptake inhibitor (NDRI) bupropion . As a research compound, it is primarily utilized as a reference standard and analytical impurity in the development and quality control of bupropion-based pharmaceuticals . The presence of the fluorine atom at the 4-position of the phenyl ring fundamentally alters its physicochemical and metabolic properties, distinguishing it from its parent compound and other analogs .

Why 4-Fluoro Bupropion (CAS 1076198-12-3) Cannot Be Substituted with Generic Bupropion or Other Analogs in Research Applications


4-Fluoro Bupropion is not a direct substitute for bupropion or its metabolites. While it shares a core aminoketone structure and NDRI mechanism of action, the single atom substitution of hydrogen with fluorine at the 4-position results in significant changes to metabolic stability, protein binding, and interaction with key enzymes like cytochrome P450 2B6 (CYP2B6) [1]. This structural difference renders the compound a distinct chemical entity for research purposes, particularly in analytical method development, metabolism studies, and as a tool to probe structure-activity relationships (SAR). Simple substitution with bupropion or hydroxybupropion would invalidate the specificity required for assays targeting this exact fluorinated analog, thereby compromising data integrity and regulatory compliance in pharmaceutical quality control and forensic toxicology [2].

Quantitative Differentiation: Evidence-Based Reasons to Select 4-Fluoro Bupropion (CAS 1076198-12-3) Over Closest Analogs


Differential CYP2B6 Inhibition: 4-Fluoro Bupropion vs. Bupropion

4-Fluoro Bupropion exhibits a distinct inhibitory profile against cytochrome P450 2B6 (CYP2B6), the primary enzyme responsible for bupropion metabolism. In a mechanism-based inhibition assay using human liver microsomes with bupropion hydroxylation as the probe, 4-Fluoro Bupropion demonstrated a Ki of 3.80 µM (3800 nM) [1]. This is a marked deviation from the parent compound's auto-inhibitory behavior and provides a unique tool for studying CYP2B6-mediated drug interactions.

Drug Metabolism CYP2B6 Inhibition Pharmacokinetics

Structural Distinction: Fluorination at the 4-Position vs. Bupropion and Hydroxybupropion

The defining chemical feature of 4-Fluoro Bupropion is the fluorine atom at the para-position of the phenyl ring (IUPAC: 2-(tert-butylamino)-1-(4-fluorophenyl)propan-1-one) . This contrasts sharply with the primary comparator, Bupropion (2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-one), which has a chlorine atom at the meta-position, and with its active metabolite, Hydroxybupropion [1]. This single atom substitution alters the compound's lipophilicity (LogP 3.18), electronic distribution, and metabolic fate, making it essential for precise analytical identification.

Medicinal Chemistry Structure-Activity Relationship (SAR) Analytical Chemistry

Role as a Defined Impurity Standard in Bupropion Formulations

4-Fluoro Bupropion is explicitly listed as 'Bupropion Impurity 28' by several pharmacopeial and reference standard suppliers . Its presence and quantification are part of the impurity profiling for bupropion hydrochloride active pharmaceutical ingredient (API) and finished dosage forms. This designation provides a clear, quantifiable use case that distinguishes it from non-specified analogs which lack a defined regulatory or analytical role in bupropion manufacturing.

Pharmaceutical Quality Control Impurity Profiling Reference Standard

Primary Research and Industrial Application Scenarios for 4-Fluoro Bupropion (CAS 1076198-12-3) Based on Differentiated Evidence


Analytical Method Development and Validation for Bupropion API

4-Fluoro Bupropion is an essential reference standard for the development, validation, and routine use of analytical methods for bupropion hydrochloride. Its distinct structure (4-fluoro vs. 3-chloro in bupropion) ensures clear chromatographic separation, allowing for accurate quantification of Bupropion Impurity 28 in API and finished products. This is critical for meeting ICH Q3A/Q3B guidelines on impurity thresholds and for supporting ANDA filings for generic bupropion formulations .

In Vitro Cytochrome P450 (CYP2B6) Metabolism and Drug-Drug Interaction (DDI) Studies

Given its defined Ki of 3.80 µM for mechanism-based inhibition of CYP2B6 , 4-Fluoro Bupropion serves as a specific tool compound for investigating CYP2B6-mediated metabolism. Researchers can use it to probe the enzyme's active site, compare the effects of fluorination on metabolic pathways, and calibrate in vitro DDI assays where precise modulation of CYP2B6 activity is required. This application is uniquely supported by quantitative inhibition data, which is not available for many other bupropion analogs.

Forensic Toxicology and Clinical Reference Material

In forensic and clinical toxicology laboratories, the unambiguous identification of substances is paramount. 4-Fluoro Bupropion's unique chemical fingerprint (mass spectrum, retention time) allows it to function as a high-confidence reference material for identifying the potential presence of this specific fluorinated analog, which may be encountered as a novel psychoactive substance (NPS) or research chemical . Its use prevents false positives for bupropion or its metabolites in complex biological matrices like urine or blood.

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